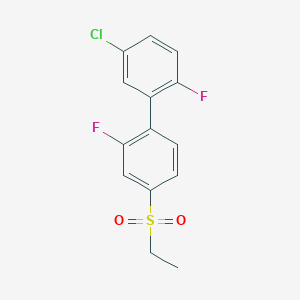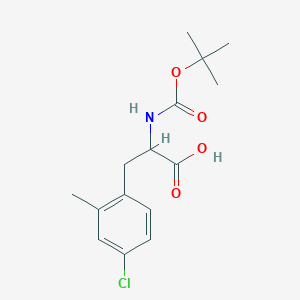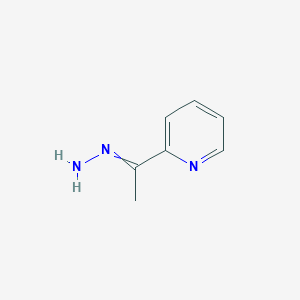
5'-chloro-4-(ethylsulfonyl)-2,2'-difluoro-1,1'-biphenyl
Overview
Description
5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl is an organic compound characterized by the presence of chlorine, ethylsulfonyl, and difluoro substituents on a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may be optimized for cost-effectiveness and efficiency. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding hydrocarbons .
Scientific Research Applications
5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-(ethylsulfonyl)-2-biphenylyl: Similar structure but lacks the difluoro substituents.
4-Chloro-2,2’-difluoro-1,1’-biphenyl: Similar structure but lacks the ethylsulfonyl group.
Uniqueness
5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl is unique due to the presence of both ethylsulfonyl and difluoro substituents on the biphenyl backbone.
Properties
Molecular Formula |
C14H11ClF2O2S |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
1-(5-chloro-2-fluorophenyl)-4-ethylsulfonyl-2-fluorobenzene |
InChI |
InChI=1S/C14H11ClF2O2S/c1-2-20(18,19)10-4-5-11(14(17)8-10)12-7-9(15)3-6-13(12)16/h3-8H,2H2,1H3 |
InChI Key |
YOXQGVZOBWJKCR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Methyl-4,5-dihydro-thieno[2,3-c]pyran-7-one](/img/structure/B8506690.png)
![Benzaldehyde,4-[(3-methyl-3h-imidazo[4,5-b]pyridin-2-yl)methoxy]-](/img/structure/B8506700.png)


